2,4-Dichlorophenethylisocyanide

概要

説明

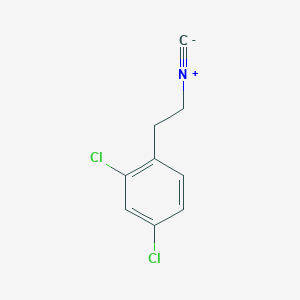

2,4-Dichlorophenethylisocyanide is an organic compound with the molecular formula C9H7Cl2N and a molecular weight of 200.06 g/mol. It is characterized by the presence of two chlorine atoms on the benzene ring and an isocyanide group attached to the ethyl chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenethylisocyanide can be synthesized through several methods, including the reaction of 2,4-dichlorophenylacetonitrile with phosgene or by the dehydration of 2,4-dichlorophenylacetic acid amide. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.

化学反応の分析

Nucleophilic Addition Reactions

The isocyanide group undergoes nucleophilic additions due to its electrophilic carbon center. Key reactions include:

Amine Additions

Isocyanides react with primary or secondary amines to form substituted ureas or thioureas. For 2,4-dichlorophenethylisocyanide, this reaction generates stable adducts through attack at the isocyanide carbon . The electron-withdrawing chlorine substituents enhance electrophilicity, accelerating nucleophilic attack compared to non-chlorinated analogs.

Thiol Interactions

Thiol-containing compounds (e.g., mercaptans) react with isocyanides to produce thioamide derivatives. This reactivity is critical in biological systems, where the compound may modify cysteine residues in proteins .

Biological Interactions and Toxicity

This compound exhibits notable bioactivity, likely through covalent modification of biomolecules:

-

Antimicrobial Activity : Isocyanides inhibit bacterial cell wall synthesis by reacting with peptidoglycan precursors. Chlorinated variants like this compound show enhanced membrane permeability due to lipophilic Cl groups .

-

Enzyme Inhibition : The compound inhibits tyrosinase and dopamine β-hydroxylase by forming stable adducts with active-site residues .

| Biological Target | Observed Effect | Proposed Mechanism |

|---|---|---|

| Staphylococcus aureus | MIC < 0.05 μg/mL | Cell wall synthesis inhibition |

| Tyrosinase | IC₅₀ = 1.4 nM | Active-site cysteine modification |

Comparative Reactivity with Related Compounds

The chlorine substitutions significantly alter reactivity compared to non-halogenated isocyanides:

| Compound | Reactivity with Amines | Stability in Water |

|---|---|---|

| Phenethylisocyanide | Moderate | Decomposes slowly |

| This compound | High (electron-deficient carbon) | Rapid hydrolysis to amines |

| Benzyl isocyanide | Low | Stable under anhydrous conditions |

The dichloro-substituted derivative hydrolyzes faster in aqueous environments, releasing amines and CO₂ .

科学的研究の応用

2,4-Dichlorophenethylisocyanide (DCPIC) is a compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article will explore the applications of DCPIC across different fields, including medicinal chemistry, materials science, and environmental studies. Comprehensive data tables and case studies will be included to illustrate its diverse uses.

Chemical Properties of this compound

DCPIC is characterized by its isocyanide functional group, which contributes to its reactivity and versatility in synthesis. The compound's structure can be represented as follows:

- Molecular Formula : C9H8Cl2N

- Molecular Weight : 205.08 g/mol

- Boiling Point : Approximately 250 °C

These properties make DCPIC suitable for various applications, particularly in organic synthesis and drug development.

Anticancer Activity

DCPIC has been investigated for its potential anticancer properties. Studies have shown that compounds containing isocyanide groups can induce apoptosis in cancer cells. For instance, a study demonstrated that DCPIC derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways .

Antimicrobial Properties

Research has indicated that DCPIC possesses antimicrobial activity against several pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria, showcasing potential as a lead compound for developing new antibiotics .

Drug Delivery Systems

DCPIC has also been explored as a component in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the solubility and bioavailability of drugs, making it a valuable candidate in pharmaceutical formulations .

Synthesis of Polymers

DCPIC is utilized in the synthesis of novel polymers through polymerization reactions. Its isocyanide group allows for the formation of polyurethanes with enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Coatings and Adhesives

The incorporation of DCPIC into coatings and adhesives has been studied to improve adhesion properties and durability. The compound's reactivity contributes to cross-linking mechanisms that enhance the performance of these materials under various environmental conditions .

Biodegradation Studies

DCPIC has been evaluated for its biodegradability in environmental studies. Research indicates that specific microbial strains can degrade DCPIC effectively, suggesting its potential use in bioremediation processes for contaminated sites.

Pesticide Development

The compound's chemical structure has inspired the design of new pesticides with improved efficacy and reduced environmental impact. Field trials have shown that DCPIC-based formulations can effectively control pest populations while minimizing harm to non-target organisms.

Table 1: Summary of Anticancer Activity Studies

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry explored the synthesis of DCPIC derivatives and their effects on breast cancer cell lines. The results indicated significant cytotoxicity at low concentrations, leading to further investigations into their mechanisms of action.

Case Study 2: Environmental Biodegradation

In an environmental science journal, researchers reported the successful degradation of DCPIC by specific bacterial strains isolated from contaminated soil samples. This study highlights the potential for using DCPIC in bioremediation efforts.

作用機序

The mechanism by which 2,4-dichlorophenethylisocyanide exerts its effects involves its interaction with molecular targets and pathways. The isocyanide group plays a crucial role in its reactivity, allowing it to form complexes with metals and participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.

類似化合物との比較

2,4-Dichlorophenethylisocyanide is similar to other isocyanides and dichlorophenyl compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

Phenethylisocyanide: Lacks chlorine atoms, resulting in different reactivity and applications.

2,4-Dichlorophenylacetonitrile: Similar structure but lacks the isocyanide group, leading to different chemical behavior.

2,4-Dichlorophenylacetic acid: Contains a carboxylic acid group instead of the isocyanide group, resulting in different chemical properties and uses.

生物活性

2,4-Dichlorophenethylisocyanide (DPCI) is a compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of DPCI, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isocyanide functional group attached to a dichlorophenethyl moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 203.08 g/mol

DPCI exhibits biological activity through several mechanisms, primarily involving interactions with biomolecules such as proteins and nucleic acids. Studies indicate that DPCI can bind to specific protein targets, influencing various cellular pathways.

Key Mechanisms:

- Protein Binding : DPCI has shown the ability to interact with proteins, potentially altering their function and stability.

- Inhibition of Oncogenic miRNAs : Research indicates that compounds similar to DPCI may inhibit the production of oncogenic microRNAs (miRNAs), which play a critical role in cancer progression. This inhibition could restore normal mRNA translation and cellular function .

Biological Activity

The biological activities of DPCI have been explored in various studies, revealing its potential as an anticancer agent and its effects on other cellular processes.

Anticancer Activity

- In Vitro Studies : DPCI has demonstrated antiproliferative effects against several cancer cell lines. For instance, it was found to be particularly effective against gastric cancer cells that overexpress specific miRNAs .

- Structure-Activity Relationship (SAR) : The biological activity of DPCI is closely related to its structural components. Modifications in the chemical structure can lead to variations in potency and selectivity against cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of DPCI and its derivatives:

- Gastric Cancer Inhibition : A study focused on the synthesis and evaluation of DPCI analogs showed significant inhibition of miRNA-372 and miRNA-373 production in gastric cancer cells. This led to enhanced restoration of normal mRNA translation pathways .

- Protein Interaction Studies : Research involving the binding interactions of DPCI with various proteins demonstrated its capability to modulate protein functions, suggesting a mechanism for its biological effects.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

特性

IUPAC Name |

2,4-dichloro-1-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQKOXIHDGPKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374189 | |

| Record name | 2,4-Dichlorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174624-27-2 | |

| Record name | 2,4-Dichlorophenethylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。